1-(Iodomethyl)-2-isocyanobenzene
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Overview
Description
1-(Iodomethyl)-2-isocyanobenzene is an organic compound characterized by the presence of an iodomethyl group and an isocyanobenzene moiety
Preparation Methods
The synthesis of 1-(Iodomethyl)-2-isocyanobenzene typically involves the introduction of an iodomethyl group to a benzene ring that already contains an isocyanide group. One common method involves the reaction of 2-isocyanobenzyl alcohol with iodine and phosphorus triiodide, resulting in the formation of the desired compound. The reaction conditions usually require a solvent such as dichloromethane and are carried out under reflux .
Chemical Reactions Analysis
1-(Iodomethyl)-2-isocyanobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carbonyl compounds or reduction reactions to yield hydrocarbons.
Cycloaddition Reactions: The isocyanide group can participate in cycloaddition reactions, forming heterocyclic compounds.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Iodomethyl)-2-isocyanobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the formation of heterocycles and other functionalized aromatic compounds.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly as a precursor for bioactive molecules.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-2-isocyanobenzene involves its reactivity due to the presence of the iodomethyl and isocyanide groups. The iodomethyl group is highly reactive in substitution reactions, while the isocyanide group can participate in cycloaddition and other reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-(Iodomethyl)-2-isocyanobenzene can be compared with other similar compounds such as:
1-(Bromomethyl)-2-isocyanobenzene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
2-(Iodomethyl)-1,3,5-trimethylbenzene: Contains additional methyl groups, affecting its steric and electronic properties.
1,4-Bis(iodomethyl)benzene:
Properties
CAS No. |
88644-60-4 |
---|---|
Molecular Formula |
C8H6IN |
Molecular Weight |
243.04 g/mol |
IUPAC Name |
1-(iodomethyl)-2-isocyanobenzene |
InChI |
InChI=1S/C8H6IN/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2 |
InChI Key |
ZZMJWHWKZWKOLL-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1CI |
Origin of Product |
United States |
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